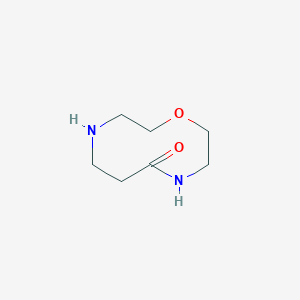

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

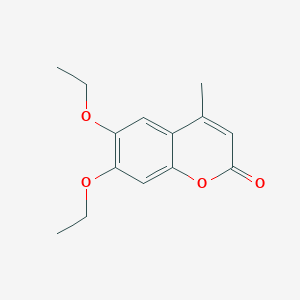

The synthesis of compounds with a pyrrolidine ring, such as “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Herbicidal Activity and Agricultural Applications

Nicotinic acid derivatives, including those closely related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide, have been studied for their herbicidal activity. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, finding some compounds exhibited excellent herbicidal activity against certain weeds. This research indicates the potential of nicotinic acid derivatives in the development of new herbicides for agricultural use (Chen Yu et al., 2021).

Neuroprotection and Medical Applications

Another study investigated YM-244769, a potent Na+/Ca2+ exchange (NCX) inhibitor derived from nicotinamide, demonstrating its preferential inhibition of NCX3 and protective effects against neuronal cell damage. This suggests that certain nicotinamide derivatives could be explored for their therapeutic potential in neuroprotective drugs (T. Iwamoto & S. Kita, 2006).

Metabolism and Cellular Health

Nicotinamide, a core component of NAD+ metabolism, influences cellular energy, oxidative stress, and cell survival pathways. Research by Maiese et al. (2009) highlights nicotinamide's role in modulating cellular survival, suggesting its potential in treating immune dysfunction, diabetes, and aging-related diseases. This underscores the broad relevance of nicotinamide derivatives in medical research focused on metabolic health and disease prevention (Maiese et al., 2009).

Anticancer Applications

A study by S. Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells, marking them as promising leads for anticancer drug development. This research showcases the potential of nicotinamide derivatives in cancer therapy, particularly in inducing cell death and inhibiting tumor growth (S. Cai et al., 2003).

Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been studied for their corrosion inhibition effects. A study by M. P. Chakravarthy et al. (2014) demonstrated the effectiveness of certain nicotinamide derivatives in preventing corrosion of mild steel in hydrochloric acid solutions. These findings suggest applications in protecting metals from corrosion, which is critical in many industrial processes (M. P. Chakravarthy et al., 2014).

Propiedades

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIMDPFBDIIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)

![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)

![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)

![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)

![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)

![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)